molecular formula C10H18N2O2S2 B2704066 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide CAS No. 954644-97-4

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide

Cat. No.: B2704066
CAS No.: 954644-97-4
M. Wt: 262.39
InChI Key: RDCJPMWPFYGEJW-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a complex organic compound that features a thiophene ring, a dimethylamino group, and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of thiophene with a suitable halogenating agent to form a halogenated thiophene derivative.

    Amine Substitution: The halogenated thiophene is then reacted with dimethylamine to introduce the dimethylamino group.

    Sulfonamide Formation: Finally, the intermediate is reacted with ethanesulfonyl chloride in the presence of a base to form the ethanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the sulfonamide group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives or modified sulfonamide groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-(2-(dimethylamino)-2-(furan-3-yl)ethyl)ethanesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-(methylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide: Similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or furan rings. Additionally, the dimethylamino group provides specific steric and electronic characteristics that influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S2/c1-4-16(13,14)11-7-10(12(2)3)9-5-6-15-8-9/h5-6,8,10-11H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCJPMWPFYGEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CSC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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